2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone

organic field-effect transistor electron mobility side-chain engineering

2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone (CAS 861402-48-4), systematically named N,N′-bis(2-ethylhexyl)-1,4,5,8-naphthalenetetracarboxylic acid diimide, is a symmetrically N-alkylated naphthalene diimide (NDI) small molecule with two branched 2-ethylhexyl solubilizing chains at the imide positions. With a molecular formula of C₃₀H₃₈N₂O₄ and a molecular weight of 490.63 g/mol, this electron-deficient aromatic diimide functions as an n-type organic semiconductor and serves as a versatile precursor for core-substituted NDI derivatives used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and two-photon absorbing materials.

Molecular Formula C30H38N2O4
Molecular Weight 490.6 g/mol
CAS No. 861402-48-4
Cat. No. B3159352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
CAS861402-48-4
Molecular FormulaC30H38N2O4
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCCCCC(CC)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(CC)CCCC)C1=O
InChIInChI=1S/C30H38N2O4/c1-5-9-11-19(7-3)17-31-27(33)21-13-15-23-26-24(16-14-22(25(21)26)28(31)34)30(36)32(29(23)35)18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3
InChIKeyZSFDFRVYEMDMNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Bis(2-ethylhexyl) NDI: Core n-Type Organic Electronics Building Block


2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone (CAS 861402-48-4), systematically named N,N′-bis(2-ethylhexyl)-1,4,5,8-naphthalenetetracarboxylic acid diimide, is a symmetrically N-alkylated naphthalene diimide (NDI) small molecule with two branched 2-ethylhexyl solubilizing chains at the imide positions [1]. With a molecular formula of C₃₀H₃₈N₂O₄ and a molecular weight of 490.63 g/mol, this electron-deficient aromatic diimide functions as an n-type organic semiconductor and serves as a versatile precursor for core-substituted NDI derivatives used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and two-photon absorbing materials [2].

n-Type semiconductor building block for OFET and OPV research
Branched 2-ethylhexyl chains enable solution processability
Versatile precursor for core-substituted NDI derivatives

Why Linear-Chain NDI Analogs Cannot Substitute 2-Ethylhexyl NDI


N,N′-dialkylated naphthalene diimides cannot be generically interchanged because the alkyl side-chain type—branched versus linear—and its length dictate three interdependent performance parameters: thin-film microstructure, solution processability, and charge carrier mobility. The branched 2-ethylhexyl chain disrupts crystalline packing compared to linear chains of equivalent carbon count, producing lower OFET electron mobility but enhancing solubility in common organic solvents, while linear analogs with optimal chain lengths (C₆–C₈) achieve 10- to 30-fold higher n-type mobility through tighter π–π stacking [1][2]. Furthermore, the branched ethylhexyl substituent alters the molecular orientation of the NDI core in thin films, shifting from the high edge-on orientation favored by long linear chains to tilted orientations that further modulate device performance [2]. Any procurement decision that treats NDI derivatives with different N-alkyl architectures as functionally equivalent will introduce uncontrolled variability in film morphology, charge transport, and device reproducibility.

Side-chain architecture

Branched vs linear alkyl chains alter thin-film microstructure and charge carrier mobility.

Core halogenation

Core-brominated analogs exhibit different LUMO levels and ambient stability profiles.

Solubility-mobility trade-off

Branched architecture enhances solubility but reduces OFET mobility relative to linear C6–C8 NDIs.

Quantitative Evidence: 2-Ethylhexyl NDI vs. Analogues


OFET Electron Mobility: Branched vs. Linear Alkyl NDIs

The branched 2-ethylhexyl (EH) side chain produces lower OFET electron mobility compared to linear alkyl chains of both short (C₄) and long (C₁₂) length. Solution-processed NDI thin films with linear C₄ and C₁₂ side chains achieve maximum electron mobilities of up to ~0.2 cm² V⁻¹ s⁻¹, whereas the branched EH analog yields lower mobilities due to disrupted crystalline packing and reduced lateral stacking of NDI units [1]. The mobility deficit arises because shorter linear chains promote favorable lateral stacking changes that enhance mobility, while longer linear chains produce higher-quality films with larger domain sizes and lower orientational disorder—advantages that the branched EH architecture cannot fully replicate [1].

OFET Mobility: Side-Chain Effect
Cross-study comparable
EH-NDI mobility lower than linear C₄ & C₁₂ NDIs
Linear chains: up to ~0.2 cm² V⁻¹ s⁻¹
Supports side-chain engineering studies
Exact EH-NDI μ not numerically reported; comparison qualitative
organic field-effect transistor electron mobility side-chain engineering n-type semiconductor

Ambient Stability and Mobility: EHNDI vs. Core-Brominated NDIs

Direct device-level comparison of 2,7-bis(2-ethylhexyl) NDI (EHNDI) with its core-brominated analogs reveals substantial performance gaps. Under optimized OFET fabrication conditions, EHNDI achieved a maximum electron mobility (μ_max) of 1.8 × 10⁻² cm² V⁻¹ s⁻¹ and an average mobility (μ_avg) of 0.9 × 10⁻² cm² V⁻¹ s⁻¹, with an on/off current ratio >10⁷ and a threshold voltage (V_th) of 56 V [1]. In contrast, the dibrominated derivative EHNDIBr2 delivered μ_max of 1.0 cm² V⁻¹ s⁻¹ (μ_avg = 0.71 cm² V⁻¹ s⁻¹), an on/off ratio >10⁸, and V_th = 52 V—representing a ~55-fold mobility enhancement over EHNDI [1]. After 85 hours of ambient storage at 75% humidity, EHNDI retained only 16% of its average mobility, while EHNDIBr2 retained 66% and EHNDIBr4 retained 67%, demonstrating that the non-brominated parent compound is significantly more susceptible to ambient degradation [1].

EHNDI vs EHNDIBr2 Performance
Head-to-head
~55× lower μ_max vs EHNDIBr2
16% ambient stability retention
Supports reference-standard selection
EHNDIBr2 μ_max = 1.0 cm² V⁻¹ s⁻¹; 66% vs 16% retention after 85 h
OFET device performance electron mobility ambient stability core halogenation

LUMO Energy Tuning: EHNDI to EHNDIBr4

Sequential bromination of the NDI core systematically lowers the LUMO energy level, directly impacting electron injection barriers and ambient operational stability. The unsubstituted EHNDI exhibits a LUMO of −3.70 eV, while dibromination to EHNDIBr2 lowers the LUMO to −3.86 eV, and tetrabromination to EHNDIBr4 further deepens it to −3.94 eV [1]. The relatively shallow LUMO of EHNDI (−3.70 eV, less negative than the −4.0 eV threshold considered critical for air-stable n-type operation) correlates with its poor ambient stability: after 85 hours at 75% humidity, EHNDI retains only 16% of its initial mobility, compared to 66% for EHNDIBr2 and 67% for EHNDIBr4 [1].

LUMO Energy Series
Head-to-head
−3.70 → −3.86 → −3.94 eV
EHNDI → EHNDIBr2 → EHNDIBr4
Supports electron-affinity tuning studies
Shallower LUMO correlates with poor ambient stability
LUMO energy level electron affinity core bromination frontier molecular orbitals

Two-Photon Absorption: NDI Core for Near-IR Chromophores

The 2,7-bis(2-ethylhexyl) NDI core serves as an electron-accepting scaffold for constructing pseudo-quadrupolar near-infrared chromophores with tunable two-photon absorption (2PA). A series of six donor-functionalized derivatives based on this core exhibited 2PA cross-sections (σ₂) ranging from 229 ± 15 GM to 1092 ± 59 GM at 800 nm excitation, with the variation governed by conjugation length and donor substitution position [1]. The 4.8-fold tunability range (229 to 1092 GM) demonstrates that the 2-ethylhexyl-substituted NDI platform enables systematic modulation of nonlinear optical response through peripheral donor engineering, while the branched alkyl chains maintain sufficient solubility for solution-phase spectroscopic characterization and potential device fabrication [1].

Two-Photon Absorption
Cross-study comparable
229 – 1092 GM
σ₂ at 800 nm (Z-scan)
Supports nonlinear chromophore design
4.8-fold tunability via donor engineering
two-photon absorption near-infrared chromophore nonlinear optics Z-scan

Solubility and Processability: Branched vs. Linear Alkyl NDIs

A systematic study of nine symmetrical N,N′-dialkylated NDIs (NDIC3–NDIC11) demonstrated that solubility in chloroform, toluene, and dichlorobenzene peaks for medium-length linear alkyl chains (NDIC5–NDIC8), with chloroform solubility exceeding 100 mg/mL for NDIC5 through NDIC8 and NDIC10 [1]. Although this study did not include the branched 2-ethylhexyl variant, the branched architecture of the 2-ethylhexyl chain is known to enhance solubility relative to linear chains of comparable carbon number by disrupting crystallinity and reducing lattice energy [2]. The trade-off is clear: linear NDI derivatives with 6–8 carbon alkyl chains achieve 10- to 30-fold higher n-type OFET mobility than shorter or longer linear analogs due to optimal π–π stacking [1], while the branched 2-ethylhexyl variant sacrifices mobility for superior solubility and solution processability [2].

Solubility vs Mobility
Class-level
Branched EH-NDI: higher solubility, lower mobility
Linear C6–C8 NDIs: optimal mobility, solubility >100 mg/mL
Supports processability-driven selection
EH solubility not quantified in same study; class-level inference
solubility solution processability alkyl chain architecture organic semiconductor formulation

Recommended Application Scenarios for 2-Ethylhexyl NDI


Synthetic Precursor for Core-Substituted n-Type Semiconductors

EHNDI is the direct synthetic precursor to EHNDIBr2, which achieves an electron mobility of 1.0 cm² V⁻¹ s⁻¹ with 66% mobility retention after 85 h at 75% humidity [1]. Researchers developing air-stable n-type OFET materials should procure EHNDI as the starting material for sequential bromination (EHNDI → EHNDIBr2 → EHNDIBr4), which lowers the LUMO from −3.70 eV to −3.86 eV to −3.94 eV, systematically improving ambient stability [1]. The cost-effective synthesis (approximately $6–8 USD per gram for the brominated product) makes this a practical procurement pathway for device fabrication laboratories [1].

Side-Chain Architecture Reference for OFET Morphology and Transport

The 2-ethylhexyl NDI serves as the branched-chain reference in systematic studies comparing alkyl chain architecture effects on OFET performance. Direct experimental evidence shows that branched EH chains produce lower mobility than linear C₄ and C₁₂ chains (which reach ~0.2 cm² V⁻¹ s⁻¹) due to altered thin-film microstructure and molecular orientation [2]. Procurement of this compound is essential for laboratories conducting side-chain engineering studies where the branched-versus-linear comparison is a critical experimental variable for understanding structure–property relationships in n-type organic semiconductors [2].

Core Scaffold for Two-Photon Absorbing NIR Chromophores

The 2,7-bis(2-ethylhexyl) NDI core functions as the electron-accepting platform for constructing donor–acceptor pseudo-quadrupolar chromophores with tunable two-photon absorption. Six derivatives based on this scaffold exhibit σ₂ cross-sections spanning 229 ± 15 GM to 1092 ± 59 GM at 800 nm, demonstrating 4.8-fold nonlinear optical tunability [3]. The 2-ethylhexyl chains confer the solubility necessary for solution-phase Z-scan characterization and potential solution-processed device integration, making this compound the preferred starting material for developing NDI-based two-photon absorbing materials for bioimaging, photodynamic therapy, or optical data storage [3].

Non-Halogenated Baseline for Environmental Stability Studies

EHNDI's LUMO of −3.70 eV places it above the −4.0 eV threshold considered necessary for air-stable n-type operation, resulting in only 16% mobility retention after 85 hours of ambient exposure [1]. This poor intrinsic stability makes EHNDI an ideal non-halogenated baseline compound for quantifying the stability enhancement conferred by core halogenation or encapsulation strategies. Procurement is recommended for studies where quantifying the magnitude of stability improvement (e.g., the 4.1-fold gain from EHNDI to EHNDIBr2) is a primary experimental endpoint [1].

Application
Selection Property
Validation Focus
Synthetic precursor for core-halogenated NDIs
Core-bromination precursor
LUMO lowering and ambient stability enhancement
Side-chain architecture reference
Branched-chain morphology reference
Microstructure–mobility correlation for branched vs linear chains
Nonlinear optical chromophore scaffold
Electron-accepting NDI core with solubility
Two-photon absorption cross-section tunability
Non-halogenated baseline for stability studies
High-LUMO reference compound
Quantifying ambient stability improvement via core halogenation
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